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Abstract
This technical guide provides a comprehensive overview of the structure and function of the

invasin protein from Yersinia species, with a primary focus on the well-characterized invasin
from Yersinia pseudotuberculosis. Invasin is a critical virulence factor that facilitates the entry

of these pathogenic bacteria into host cells by binding to β1 integrin receptors. This document

details the modular domain architecture of invasin, presents quantitative data on its binding

affinity, outlines the signaling cascade it initiates, and provides detailed protocols for key

experimental methodologies used in its study. This guide is intended for researchers, scientists,

and drug development professionals working in the fields of bacteriology, cell biology, and

infectious diseases.

Introduction
Yersinia pseudotuberculosis and Yersinia enterocolitica are enteric pathogens that can cause a

range of gastrointestinal illnesses. A key step in their pathogenesis is the translocation across

the intestinal epithelium, a process mediated by the outer membrane protein, invasin.[1]

Invasin facilitates the uptake of bacteria into normally non-phagocytic cells, such as M cells of

the Peyer's patches, by engaging host cell surface receptors.[2] The primary receptors for

invasin are members of the β1 integrin family.[3] The interaction between invasin and β1

integrins is characterized by a remarkably high affinity, approximately 100 times greater than

that of the natural integrin ligand, fibronectin.[4] This high-affinity binding is a key determinant

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1167395?utm_src=pdf-interest
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1837020/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653943/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC551907/
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11580754/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of the efficiency of bacterial internalization. This guide will delve into the molecular details of

invasin's structure, its domains, and the cellular events that follow its engagement with host

cells.

Invasin Protein Structure and Domains
The invasin protein of Yersinia pseudotuberculosis is a 986-amino acid protein with a modular

architecture.[5] It consists of an N-terminal domain responsible for its localization and

anchoring in the bacterial outer membrane, and a C-terminal extracellular region that is

responsible for host cell interaction.[6] The extracellular portion of invasin forms a rod-like

structure, approximately 180 Å in length, and is composed of five distinct domains, designated

D1 through D5.[5]

Domain Architecture
The extracellular region of invasin is comprised of five domains. The first four domains, D1-D4,

adopt an immunoglobulin (Ig)-like fold.[5] The C-terminal domain, D5, has a C-type lectin-like

fold.[7] The table below summarizes the approximate amino acid boundaries of these domains

based on the crystal structure of the Y. pseudotuberculosis invasin extracellular region (PDB:

1CWV).
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Domain
Approximate
Amino Acid
Residues

Fold Type Key Functions

D1 ~498 - 595 Immunoglobulin-like
Structural, contributes

to the rod-like shape

D2 ~596 - 694 Immunoglobulin-like

Promotes invasin-

invasin self-

association,

enhancing uptake

efficiency[6]

D3 ~695 - 794 Immunoglobulin-like
Structural, spacer

domain

D4 ~795 - 895 Immunoglobulin-like

Forms a superdomain

with D5 for integrin

binding[6]

D5 ~896 - 986 C-type lectin-like

Contains critical

residues for high-

affinity integrin binding

Functional Domains
The C-terminal 192 amino acids of invasin, encompassing the D4 and D5 domains, are

necessary and sufficient for binding to β1 integrins.[6] These two domains form a

"superdomain" that presents a composite binding surface to the integrin receptor.[6] Site-

directed mutagenesis studies have identified critical residues for this interaction within the D5

domain, notably an aspartate residue at position 911 (D911), which is crucial for high-affinity

binding.[8]

The D2 domain of Y. pseudotuberculosis invasin has been shown to mediate homotypic

interactions, leading to the multimerization of invasin on the bacterial surface.[6] This

clustering of invasin enhances the avidity of the bacteria-host cell interaction and significantly

increases the efficiency of bacterial uptake.[6]
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Quantitative Data
The interaction between invasin and its integrin receptors has been quantified, highlighting the

high-affinity nature of this binding.

Parameter Value Method Reference

Dissociation Constant

(Kd) for α5β1 integrin
5.0 x 10-9 M Radioligand Assay [1]

Inhibition Constant

(Ki) of fibronectin

fragment

7.5 x 10-7 M
Competitive Binding

Assay
[1]

Relative Binding

Affinity vs. Fibronectin
~100-fold higher

Comparative Binding

Studies
[4]

IC50 Increase for

D911 Mutant
≥ 10-fold

Integrin Binding

Inhibition Assay
[8]

Invasin-Mediated Signaling Pathway
The binding of invasin to β1 integrins on the host cell surface initiates a "zipper" mechanism of

phagocytosis, which involves the recruitment of various signaling molecules and rearrangement

of the actin cytoskeleton.[9]

Signaling Cascade
The engagement of β1 integrins by clustered invasin molecules leads to the activation of Focal

Adhesion Kinase (FAK) and Src family kinases at the site of bacterial attachment. This initiates

a downstream signaling cascade that involves the phosphorylation of several adaptor proteins.

The small Rho GTPases, Cdc42 and Rac, are subsequently activated, leading to the

recruitment and activation of the Wiskott-Aldrich syndrome protein (WASp) and the Arp2/3

complex.[4] The Arp2/3 complex then nucleates actin polymerization, driving the extension of

the host cell membrane around the bacterium and leading to its internalization.
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Invasin-induced signaling pathway for bacterial uptake.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to study the structure

and function of the invasin protein.

Construction and Purification of MBP-Invasin Fusion
Proteins
This protocol describes the creation of a fusion protein between Maltose-Binding Protein (MBP)

and a fragment of invasin, which facilitates purification.

1. Clone invasin fragment
into pMAL vector

2. Transform E. coli
(e.g., BL21)

3. Induce protein expression
with IPTG

4. Cell Lysis
(Sonication)

5. Affinity Chromatography
(Amylose Resin) 6. Elute with Maltose 7. Analyze by SDS-PAGE

Click to download full resolution via product page

Workflow for MBP-Invasin fusion protein production.

Materials:

pMAL vector (e.g., pMAL-c6T)

E. coli expression strain (e.g., BL21(DE3))

Restriction enzymes and T4 DNA ligase

LB medium and agar plates with appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA)

Amylose resin

Column buffer (same as lysis buffer)

Elution buffer (column buffer with 10 mM maltose)
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SDS-PAGE reagents

Protocol:

Cloning: Subclone the desired invasin gene fragment into the multiple cloning site of the

pMAL vector in-frame with the malE gene.

Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain.

Expression: Grow a culture of the transformed E. coli to mid-log phase (OD600 ≈ 0.5) and

induce protein expression by adding IPTG to a final concentration of 0.3 mM. Incubate for

several hours at an appropriate temperature (e.g., 30°C for 2-4 hours or overnight at 16°C).

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend the pellet in lysis

buffer. Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to pellet

cell debris.

Affinity Purification: Load the clarified supernatant onto an amylose resin column pre-

equilibrated with column buffer.

Washing: Wash the column extensively with column buffer to remove unbound proteins.

Elution: Elute the MBP-invasin fusion protein from the column using elution buffer containing

maltose.

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Site-Directed Mutagenesis of Invasin
This protocol outlines a general procedure for introducing specific point mutations into the

invasin gene to study the function of individual amino acid residues.

Materials:

Plasmid DNA containing the invasin gene
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Complementary oligonucleotide primers containing the desired mutation

High-fidelity DNA polymerase (e.g., Pfu)

dNTPs

DpnI restriction enzyme

Competent E. coli for transformation

Protocol:

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length,

containing the desired mutation at the center. The primers should have a melting

temperature (Tm) of ≥ 78°C.

PCR Amplification: Set up a PCR reaction containing the template plasmid, the mutagenic

primers, dNTPs, and a high-fidelity DNA polymerase. The PCR will amplify the entire

plasmid, incorporating the mutation.

Template Digestion: Digest the parental, methylated template DNA with DpnI. DpnI

specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized,

unmethylated mutant plasmid intact.

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli.

Selection and Sequencing: Select for transformed colonies and isolate plasmid DNA. Verify

the presence of the desired mutation and the absence of any secondary mutations by DNA

sequencing.

Bacterial Invasion Assay
This protocol describes a method to quantify the ability of Yersinia expressing wild-type or

mutant invasin to invade cultured mammalian cells.

Materials:

Cultured mammalian cells (e.g., HEp-2, Caco-2)
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24-well tissue culture plates

Yersinia strains (wild-type and mutants)

Bacterial culture medium (e.g., LB broth)

Cell culture medium (e.g., DMEM with 10% FBS)

Gentamicin

Phosphate-buffered saline (PBS)

Triton X-100

Agar plates for bacterial enumeration

Protocol:

Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent

monolayer.

Bacterial Preparation: Grow overnight cultures of the Yersinia strains to be tested.

Infection: Wash the cell monolayers with PBS and replace the medium with fresh cell culture

medium without antibiotics. Add the bacterial cultures to the wells at a specific multiplicity of

infection (MOI), typically between 10 and 100.

Incubation: Incubate the infected cells for a defined period (e.g., 90 minutes) at 37°C in a 5%

CO2 atmosphere to allow for bacterial invasion.

Extracellular Bacteria Killing: Wash the wells with PBS to remove non-adherent bacteria. Add

fresh medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate

for an additional 60-90 minutes. Gentamicin is membrane-impermeable and will kill

extracellular bacteria but not intracellular bacteria.

Cell Lysis: Wash the wells again with PBS to remove the gentamicin. Lyse the mammalian

cells by adding a solution of Triton X-100 (e.g., 1% in PBS) to release the intracellular

bacteria.
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Enumeration: Serially dilute the cell lysates and plate the dilutions onto agar plates. Incubate

the plates overnight and count the resulting colony-forming units (CFUs) to determine the

number of viable intracellular bacteria.

Conclusion
The invasin protein of Yersinia is a paradigm for bacterial-host cell interactions. Its modular

structure, high-affinity binding to integrins, and the well-defined signaling pathway it triggers

make it an excellent model system for studying bacterial pathogenesis and host cell biology.

The experimental protocols detailed in this guide provide a foundation for further investigation

into the intricate mechanisms of invasin function. A thorough understanding of the molecular

details of invasin-mediated internalization is crucial for the development of novel therapeutic

strategies to combat Yersinia infections and may also inform the design of targeted drug

delivery systems that leverage the protein's efficient cell entry mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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